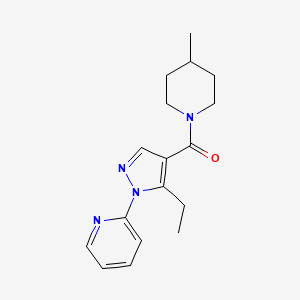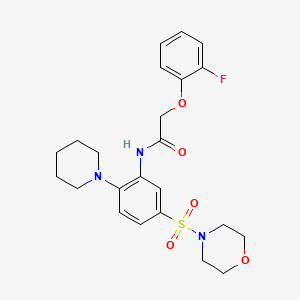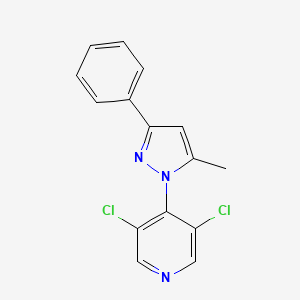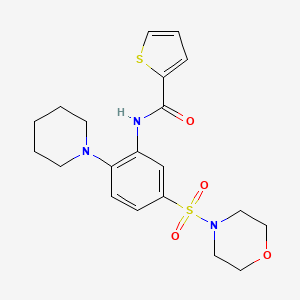![molecular formula C17H16BrFN2O2S B7498458 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)
4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth. It has also been shown to bind to amyloid-beta aggregates, leading to their detection and potential removal.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant changes in biochemical or physiological parameters in animal models. However, further studies are needed to fully understand its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide in lab experiments is its ability to selectively bind to amyloid-beta aggregates and cancer cells. This makes it a useful tool for the detection and potential treatment of these diseases. However, its moderate yield in synthesis and limited understanding of its mechanism of action are limitations that need to be addressed.
Zukünftige Richtungen
There are several future directions for the research and development of 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide. These include further studies on its mechanism of action, optimization of the synthesis method to improve yield, and exploration of its potential applications in other fields such as neurodegenerative diseases and drug delivery systems.
In conclusion, this compound is a promising compound with potential applications in various fields. Its unique chemical structure and ability to selectively bind to amyloid-beta aggregates and cancer cells make it an attractive tool for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide involves the reaction of 4-bromo-2-fluorobenzoyl chloride with N-methyl-N-(2-aminoethyl)-2-methylsulfanylbenzamide. The resulting compound is then treated with a base to obtain the final product. The yield of this synthesis method is reported to be moderate.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide makes it an attractive compound for scientific research. It has been studied for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. Additionally, it has shown promise as a potential therapeutic agent for the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O2S/c1-21(17(23)12-8-7-11(18)9-13(12)19)10-16(22)20-14-5-3-4-6-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDCOUDCIUQWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1SC)C(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)
![N-methyl-2-[[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]acetamide](/img/structure/B7498393.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7498421.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)





![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
